molecular formula C13H18BClO2 B1524600 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517920-59-1

2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524600
CAS RN: 517920-59-1
M. Wt: 252.55 g/mol
InChI Key: HSRXSXFASWKTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are often used as reagents in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

Boronic esters can be synthesized from a variety of methods, including the reaction of boronic acids with alcohols . Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(2-Chlorobenzyloxy)phenylboronic acid, consists of a boronic acid group attached to a benzyl group . The exact structure of your compound would depend on the specific arrangement of the atoms .


Chemical Reactions Analysis

Boronic esters are involved in a variety of chemical reactions. They can undergo functionalizing deboronation, protodeboronation, and a variety of C-C bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-Chlorobenzoyl chloride, a similar compound, is a liquid at 20 degrees Celsius and has a molecular weight of 161.03 .

Scientific Research Applications

Synthesis and Biochemical Applications

The compound has been used in the synthesis of derivatives with potential biochemical applications. For instance, Spencer et al. (2002) developed mercapto- and piperazino-methyl-phenylboronic acid derivatives from similar compounds, exploring their inhibitory activity against serine proteases like thrombin. These findings suggest potential biomedical applications, particularly in the modulation of protease activity, which is significant in various physiological processes and diseases (Spencer et al., 2002).

Organometallic Chemistry and Material Science

In organometallic chemistry and material science, derivatives of this compound have been synthesized for various applications. For example, Das et al. (2015) synthesized pinacolylboronate-substituted stilbenes, which show promise in the development of new materials for technologies like LCDs and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Catalysis and Synthetic Applications

The compound's derivatives are also utilized in catalysis and synthetic applications. Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides using derivatives of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This process is significant in the synthesis of complex organoboron compounds, which are useful intermediates in organic synthesis (Takagi & Yamakawa, 2013).

Electrochemical Studies

In electrochemical studies, compounds like 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have been analyzed for their electrochemical properties, providing insights into the β-effect of organoborate. This research is pivotal in understanding the electrochemical behaviors of organoboron compounds and their potential applications in electrochemistry and materials science (Tanigawa et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a critical process in organic synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, dichlorobenzyl alcohol, a related compound, is harmful if swallowed and should not be inhaled .

Future Directions

The future directions in the study and application of boronic esters and similar compounds could involve the development of new synthetic methods and applications in drug discovery and materials science .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-6-5-7-11(15)8-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSXFASWKTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697056
Record name 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517920-59-1
Record name 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.